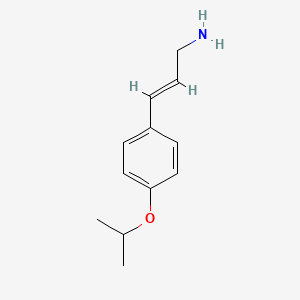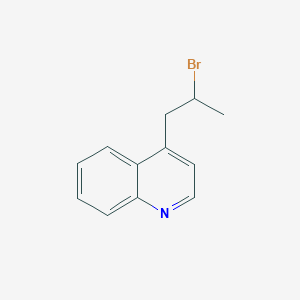
4-(2-Bromopropyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromopropyl)quinoline is an organic compound with the molecular formula C12H12BrN. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromopropyl group at the fourth position of the quinoline ring makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromopropyl)quinoline typically involves the bromination of 4-propylquinoline. One common method is the reaction of 4-propylquinoline with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, greener methods such as microwave-assisted synthesis and solvent-free conditions are being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Bromopropyl)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxide or reduction to form tetrahydroquinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF).
Oxidation Reactions: Use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Employ reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Utilize palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3) in solvents like ethanol.
Major Products:
Substitution Reactions: Yield substituted quinoline derivatives.
Oxidation Reactions: Produce quinoline N-oxides.
Reduction Reactions: Form tetrahydroquinoline derivatives.
Coupling Reactions: Result in biaryl or heteroaryl-quinoline compounds.
Applications De Recherche Scientifique
4-(2-Bromopropyl)quinoline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(2-Bromopropyl)quinoline largely depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair . The bromopropyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparaison Avec Des Composés Similaires
4-Propylquinoline: Lacks the bromine atom, making it less reactive in substitution reactions.
4-(2-Chloropropyl)quinoline: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
4-(2-Iodopropyl)quinoline: Contains an iodine atom, which can make it more reactive in certain types of chemical reactions.
Uniqueness: 4-(2-Bromopropyl)quinoline is unique due to the presence of the bromine atom, which makes it highly versatile in various chemical reactions. Its ability to undergo substitution, oxidation, reduction, and coupling reactions makes it a valuable intermediate in organic synthesis. Additionally, its potential biological activities make it a promising candidate for drug development and other biomedical applications .
Propriétés
Formule moléculaire |
C12H12BrN |
|---|---|
Poids moléculaire |
250.13 g/mol |
Nom IUPAC |
4-(2-bromopropyl)quinoline |
InChI |
InChI=1S/C12H12BrN/c1-9(13)8-10-6-7-14-12-5-3-2-4-11(10)12/h2-7,9H,8H2,1H3 |
Clé InChI |
PXACXLCALLZOPM-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=NC2=CC=CC=C12)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




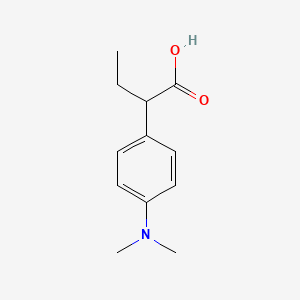
![rac-(2R,3R)-3-[3-(trifluoromethyl)phenyl]azetidine-2-carboxylic acid hydrochloride](/img/structure/B13604252.png)



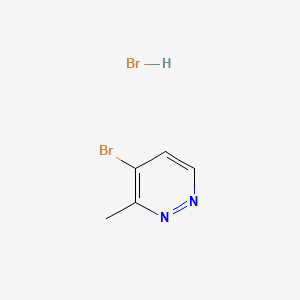

![2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B13604288.png)
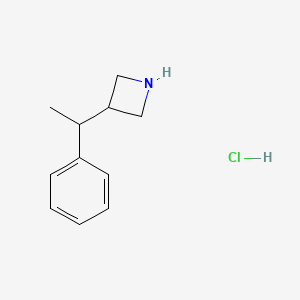
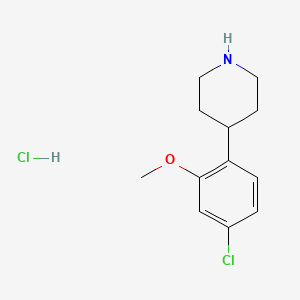
![1-[(2-Methylpyridin-3-yl)methyl]piperazine](/img/structure/B13604297.png)
